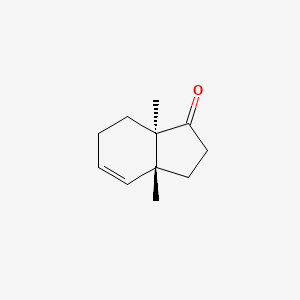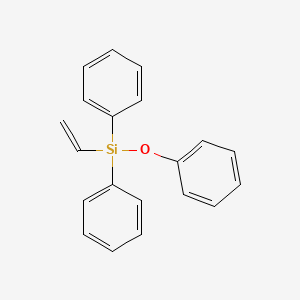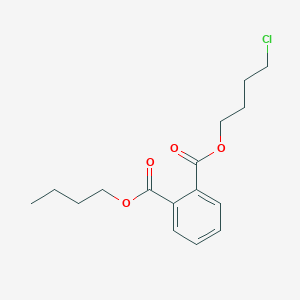
Butyl 4-chlorobutyl benzene-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 4-chlorobutyl benzene-1,2-dicarboxylate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a benzene ring substituted with butyl and 4-chlorobutyl groups, as well as two ester functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butyl 4-chlorobutyl benzene-1,2-dicarboxylate typically involves the esterification of benzene-1,2-dicarboxylic acid (phthalic acid) with butanol and 4-chlorobutanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process. The final product is typically purified through distillation or recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl 4-chlorobutyl benzene-1,2-dicarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring. Common reagents for these reactions include halogens and nitrating agents.
Hydrolysis: The ester functional groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the alkyl side chains.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as chlorine (Cl2) and nitric acid (HNO3) are commonly used under acidic conditions.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl), while basic hydrolysis can be performed using sodium hydroxide (NaOH).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the alkyl side chains.
Major Products Formed
Substitution Reactions: Products include halogenated or nitrated derivatives of the original compound.
Hydrolysis: The major products are benzene-1,2-dicarboxylic acid, butanol, and 4-chlorobutanol.
Oxidation: Oxidation of the alkyl side chains can yield carboxylic acids or ketones.
Applications De Recherche Scientifique
Butyl 4-chlorobutyl benzene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme-substrate interactions and metabolic pathways.
Industry: The compound is used in the production of plasticizers, which are additives that increase the plasticity of materials.
Mécanisme D'action
The mechanism of action of butyl 4-chlorobutyl benzene-1,2-dicarboxylate involves its interaction with specific molecular targets. The ester functional groups can undergo hydrolysis, releasing the corresponding alcohols and acids, which can then participate in various biochemical pathways. The benzene ring can undergo electrophilic substitution reactions, allowing the compound to interact with different enzymes and receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibutyl phthalate: Similar in structure but lacks the 4-chlorobutyl group.
Diethyl phthalate: Another phthalate ester with ethyl groups instead of butyl groups.
Butyl benzyl phthalate: Contains a benzyl group in addition to the butyl group.
Uniqueness
Butyl 4-chlorobutyl benzene-1,2-dicarboxylate is unique due to the presence of the 4-chlorobutyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
63072-43-5 |
|---|---|
Formule moléculaire |
C16H21ClO4 |
Poids moléculaire |
312.79 g/mol |
Nom IUPAC |
1-O-butyl 2-O-(4-chlorobutyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C16H21ClO4/c1-2-3-11-20-15(18)13-8-4-5-9-14(13)16(19)21-12-7-6-10-17/h4-5,8-9H,2-3,6-7,10-12H2,1H3 |
Clé InChI |
XZQSDDKMXPPQDU-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


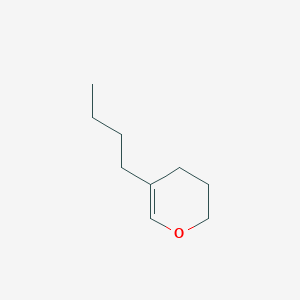
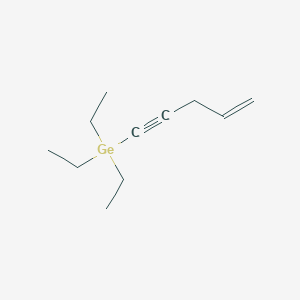
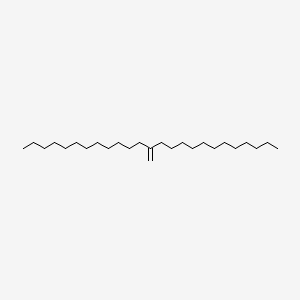
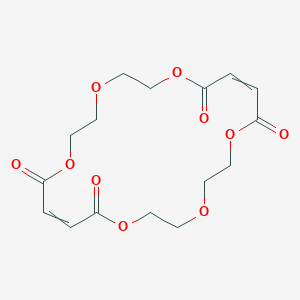
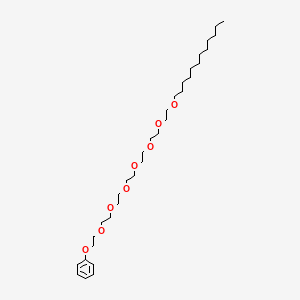
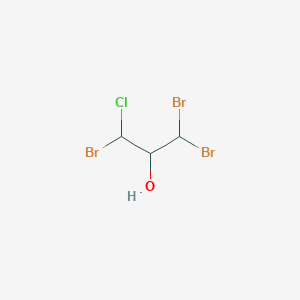
![2-{(E)-[2-(2-Methoxyanilino)-2-oxoethylidene]amino}phenolate](/img/structure/B14514234.png)

![4,4'-{[6-(Ethylamino)-1,3,5-triazine-2,4-diyl]bis(oxy)}dibenzoic acid](/img/structure/B14514240.png)
![1,1'-[(2-Iodoethene-1,1-diyl)bis(oxy)]dibenzene](/img/structure/B14514241.png)
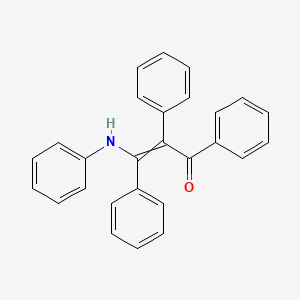
![1-Bromo-4-{2-[4-(heptyloxy)phenyl]prop-1-en-1-yl}benzene](/img/structure/B14514269.png)
